Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C19H13BrF3N3O2S and its molecular weight is 484.29. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Structural Analysis
Research has focused on the synthesis and structural characterization of compounds related to Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, revealing insights into their chemical properties and potential applications in medicinal chemistry and material science.
Synthesis and Crystal Structure Analysis : The synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was investigated using X-ray crystallographic techniques, providing detailed insights into its molecular structure and the nature of its hydrogen bonds, suggesting potential applications in the design of new materials and pharmaceuticals (Wang & Dong, 2009).
Intramolecular Cyclization Reactions : Research on the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester led to the discovery of new cyclization reactions, potentially useful for synthesizing novel heterocyclic compounds with applications in drug development and organic chemistry (Remizov et al., 2019).
Biological and Pharmacological Activities
Several studies have explored the biological activities of compounds structurally related to this compound, highlighting their potential in medicinal chemistry:
Cytotoxic Activity : Novel 5-methyl-4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate showed varying degrees of cytotoxicity against different cancer cell lines, indicating their potential as anticancer agents (Stolarczyk et al., 2018).
Antimicrobial Activities : Studies on new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives revealed their antimicrobial properties, suggesting their utility in developing new antibiotics (Demirbas et al., 2004).
Tribological Properties : Research on sulfur-containing triazine derivatives in water-glycol demonstrated their excellent antiwear and friction-reducing capacities, pointing to potential applications in lubricant formulations (Wu et al., 2017).
Mechanism of Action
Target of Action
The compound contains a triazine ring, which is a feature of many biologically active compounds. Triazines are known to interact with a variety of biological targets, including enzymes and receptors. The specific targets of this compound would depend on its exact structure and the presence of functional groups .
Mode of Action
The compound also contains a sulfanyl group attached to a bromophenyl ring. Compounds with similar structures are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they might interact with pathways related to these processes .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3N3O2S/c1-2-28-18(27)15-17(29-14-8-6-13(20)7-9-14)24-16(26-25-15)11-4-3-5-12(10-11)19(21,22)23/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPJTJWBXOGZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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